molecular formula C18H15BrN2O3S B4948996 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide CAS No. 5668-71-3

2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4948996
CAS RN: 5668-71-3
M. Wt: 419.3 g/mol
InChI Key: ZAFOKKNXHCFLOV-UHFFFAOYSA-N
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Description

2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their overexpression has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. BRD0705 has shown promising results in preclinical studies, making it a potential therapeutic candidate for these diseases.

Mechanism of Action

BET proteins play a crucial role in gene expression regulation by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide inhibits the interaction between BET proteins and acetylated histones, preventing the recruitment of transcriptional machinery and subsequent gene expression regulation. This results in the inhibition of the growth of cancer cells, reduction of inflammation, and improvement of cardiovascular function.
Biochemical and Physiological Effects
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to improve cardiovascular function in animal models of cardiovascular diseases. The biochemical and physiological effects of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide are attributed to its inhibition of the interaction between BET proteins and chromatin.

Advantages and Limitations for Lab Experiments

2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies, making it a potential therapeutic candidate for various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its specificity for BET proteins is not well characterized. In addition, its efficacy and safety in human trials are not yet known.

Future Directions

There are several future directions for research on 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. One direction is to further elucidate its mechanism of action and its specificity for BET proteins. This will help to optimize its use as a therapeutic candidate for various diseases. Another direction is to evaluate its efficacy and safety in human trials. This will provide valuable information on its potential as a therapeutic agent. Finally, there is a need to develop more potent and specific BET inhibitors that can overcome the limitations of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide.

Synthesis Methods

The synthesis of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide involves the reaction of 4-bromo-1-(4-bromophenyl)-2,5-dioxopyrrolidine with N-phenylthioacetamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular function. Its mechanism of action involves binding to the bromodomains of BET proteins, preventing their interaction with chromatin and subsequent gene expression regulation. This makes 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide a potential therapeutic candidate for diseases where overexpression of BET proteins is implicated.

properties

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-12-6-8-14(9-7-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOKKNXHCFLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386344
Record name AC1MERM4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5668-71-3
Record name AC1MERM4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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